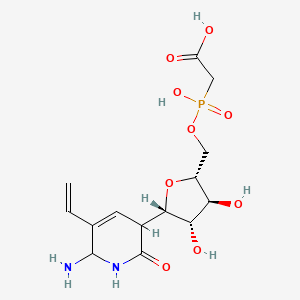
((5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “((5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid)” is a complex organic molecule that features multiple functional groups, including amino, oxo, vinyl, hydroxyl, and phosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, starting from simpler precursors. A possible synthetic route could include:
Formation of the tetrahydropyridine ring: This could be achieved through a cyclization reaction involving an appropriate diene and a dienophile.
Introduction of the amino and oxo groups: These functional groups could be introduced through selective oxidation and amination reactions.
Vinyl group addition: The vinyl group could be added via a Heck reaction or a similar coupling reaction.
Formation of the tetrahydrofuran ring: This could be synthesized through an intramolecular cyclization reaction.
Attachment of the phosphoryl group: This could be achieved through a phosphorylation reaction using a suitable phosphorylating agent.
Final assembly:
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each step to ensure high yield and purity. This could involve the use of automated synthesis equipment and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Addition: The vinyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Addition: Reagents such as hydrogen halides (HX) or halogens (X2) can be used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the oxo group would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activity. The presence of amino and phosphoryl groups suggests that it could interact with biological molecules such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a potential candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials. Its multiple functional groups suggest that it could be used as a monomer or cross-linking agent in polymer synthesis.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. The amino and phosphoryl groups suggest that it could interact with enzymes and receptors, potentially modulating their activity. The vinyl group could participate in covalent bonding with biological molecules, while the hydroxyl and oxo groups could participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- (5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydrofuran-2-ylmethoxy)-phosphoryl}acetic acid
- (5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydrofuran-2-ylmethoxy)-hydroxy-phosphoryl}propionic acid
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of both amino and phosphoryl groups suggests that it could have unique biological activity compared to similar compounds.
Properties
CAS No. |
117626-86-5 |
|---|---|
Molecular Formula |
C14H21N2O9P |
Molecular Weight |
392.30 g/mol |
IUPAC Name |
2-[[(2R,3S,4S,5S)-5-(2-amino-3-ethenyl-6-oxo-2,5-dihydro-1H-pyridin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C14H21N2O9P/c1-2-6-3-7(14(21)16-13(6)15)12-11(20)10(19)8(25-12)4-24-26(22,23)5-9(17)18/h2-3,7-8,10-13,19-20H,1,4-5,15H2,(H,16,21)(H,17,18)(H,22,23)/t7?,8-,10-,11+,12+,13?/m1/s1 |
InChI Key |
PNLRSTAHHIOWSV-IXVDXIGPSA-N |
Isomeric SMILES |
C=CC1=CC(C(=O)NC1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)O)O)O)O |
Canonical SMILES |
C=CC1=CC(C(=O)NC1N)C2C(C(C(O2)COP(=O)(CC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


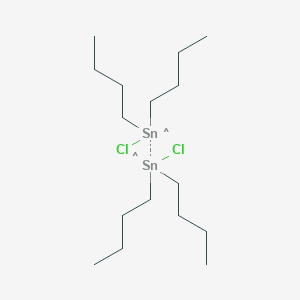

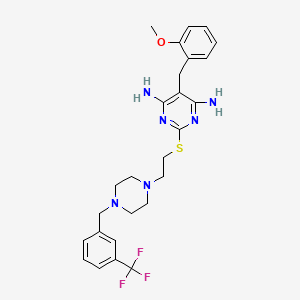
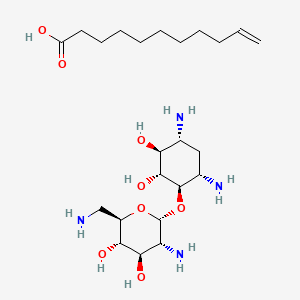
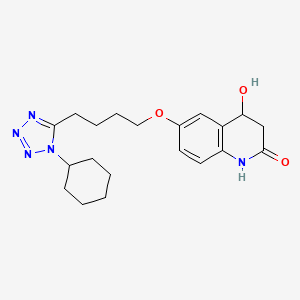
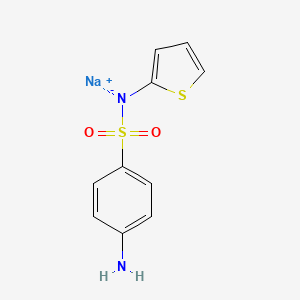
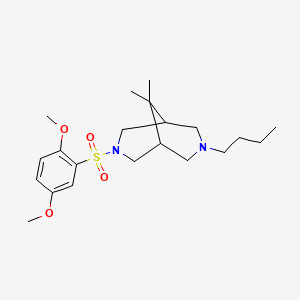
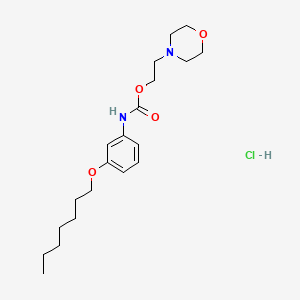

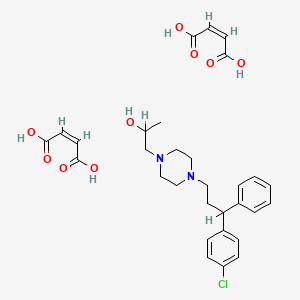


![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)

